molecular formula C21H18F3NO3 B2483699 1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-09-1

1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2483699
CAS RN: 877811-09-1
M. Wt: 389.374
InChI Key: BVTPPDJHWXAYRK-UHFFFAOYSA-N
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Description

Spiro[chromane-2,4'-piperidine]-4(3H)-one is recognized as a vital pharmacophore in medicinal chemistry, serving as a structural element in numerous drugs, drug candidates, and biochemical reagents. Recent advances have shown significant progress in synthesizing spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives, highlighting their potential in developing new biologically active substances with diverse biological relevance (Ghatpande et al., 2020).

Synthesis Analysis

The synthesis of novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues has been developed through a two-stage condensation process. This synthesis method, involving α-hydroxy acetophenone and 4-pipyridinone followed by amidation with various acids, has showcased excellent anti-fungal and anti-microbial activities, demonstrating the efficiency and versatility of this synthetic approach (Ghatpande et al., 2021).

Molecular Structure Analysis

Studies on the molecular docking of spiro[chromane-2,4′-piperidin]-4(3H)-one derivatives have shown significant integrations, suggesting a strong basis for their potential anti-microbial and anti-fungal applications. These findings indicate a promising future for these compounds in therapeutic applications and as biochemical tools (Ghatpande et al., 2021).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis of spiro compounds often leverage the unique properties of the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold. For instance, the introduction of trifluoromethyl groups and the formation of nitriles in specific positions have been critical steps in enhancing the sigma receptor affinity and selectivity of these compounds, demonstrating the nuanced chemical reactivity and potential for targeted therapeutic applications (Maier & Wünsch, 2002).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)benzoyl chloride indicates that it is hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

properties

IUPAC Name

1'-[4-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3/c22-21(23,24)15-7-5-14(6-8-15)19(27)25-11-9-20(10-12-25)13-17(26)16-3-1-2-4-18(16)28-20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTPPDJHWXAYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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